Heptafluorobutyraldehyde ethyl hemiacetal
Overview
Description
Heptafluorobutyraldehyde ethyl hemiacetal is a chemical compound with the molecular formula C6H7F7O2. It is a derivative of heptafluorobutyraldehyde, where the aldehyde group is modified to form a hemiacetal with an ethyl group. This compound is known for its unique properties and applications in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of heptafluorobutyraldehyde ethyl hemiacetal typically involves the reaction of heptafluorobutyraldehyde with ethanol under acidic conditions. The reaction proceeds through the formation of an oxonium ion intermediate, which then reacts with ethanol to form the hemiacetal.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using specialized reactors and catalysts to ensure high yield and purity. The process is carefully controlled to maintain the desired reaction conditions and to minimize by-products.
Chemical Reactions Analysis
Types of Reactions: Heptafluorobutyraldehyde ethyl hemiacetal can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromic acid (H2CrO4) can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed for reduction reactions.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles under appropriate conditions.
Major Products Formed:
Oxidation: The oxidation of this compound can lead to the formation of carboxylic acids or their derivatives.
Reduction: Reduction reactions can produce alcohols or other reduced forms of the compound.
Substitution: Substitution reactions can result in the formation of different functional groups, depending on the nucleophile used.
Scientific Research Applications
Heptafluorobutyraldehyde ethyl hemiacetal has several applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.
Biology: The compound can be used in biochemical studies to investigate enzyme mechanisms and metabolic pathways.
Industry: this compound is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which heptafluorobutyraldehyde ethyl hemiacetal exerts its effects depends on the specific application. In organic synthesis, it may act as an electrophile, reacting with nucleophiles to form new bonds. In biochemical studies, it may interact with enzymes or other biomolecules to modulate their activity.
Molecular Targets and Pathways Involved: The specific molecular targets and pathways involved in the action of this compound vary depending on the context. In drug discovery, it may target specific receptors or enzymes, while in industrial applications, it may be involved in catalytic processes.
Comparison with Similar Compounds
Heptafluorobutyraldehyde ethyl hemiacetal is unique due to its heptafluorinated structure, which imparts distinct chemical properties compared to other aldehydes and hemiacetals. Similar compounds include:
Perfluorobutyric acid: A related compound with similar fluorinated structure but different functional groups.
Ethyl acetate: A common ester that shares the ethyl group but lacks the fluorinated backbone.
Heptafluorobutyric anhydride: Another fluorinated compound with different reactivity and applications.
Properties
IUPAC Name |
1-ethoxy-2,2,3,3,4,4,4-heptafluorobutan-1-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7F7O2/c1-2-15-3(14)4(7,8)5(9,10)6(11,12)13/h3,14H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPUHUJNJOILQJC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(C(C(C(F)(F)F)(F)F)(F)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7F7O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00883370 | |
Record name | Heptafluorobutyraldehyde ethyl hemiacetal | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00883370 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
356-26-3 | |
Record name | 1-Ethoxy-2,2,3,3,4,4,4-heptafluoro-1-butanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=356-26-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Butanol, 1-ethoxy-2,2,3,3,4,4,4-heptafluoro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000356263 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Heptafluorobutyraldehyde ethyl hemiacetal | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=65878 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-Butanol, 1-ethoxy-2,2,3,3,4,4,4-heptafluoro- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Heptafluorobutyraldehyde ethyl hemiacetal | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00883370 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-ethoxy-2,2,3,3,4,4,4-heptafluorobutan-1-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.002 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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